

Comparative Crystallographic Analysis of Pyrazole Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: *3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid*

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A detailed guide for researchers, scientists, and drug development professionals on the structural features of key pyrazole carboxylic acid derivatives, providing supporting experimental data and protocols for their synthesis and crystallographic analysis.

This guide offers a comparative overview of the single-crystal X-ray crystallographic data for three distinct pyrazole carboxylic acid derivatives: the parent 1H-pyrazole-4-carboxylic acid, the substituted 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and the more complex 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. The structural information presented herein is crucial for understanding the conformational preferences, intermolecular interactions, and potential pharmacophoric features of this important class of compounds, which are frequently utilized as scaffolds in drug discovery.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three selected pyrazole carboxylic acid derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	1H-pyrazole-4-carboxylic acid	3,5-dimethyl-1H-pyrazole-4-carboxylic acid	5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[1]
Chemical Formula	C ₄ H ₄ N ₂ O ₂	C ₆ H ₈ N ₂ O ₂	C ₁₁ H ₈ F ₃ N ₃ O ₂
Molecular Weight	112.09 g/mol	140.14 g/mol	271.20 g/mol [1]
Crystal System	Monoclinic	Orthorhombic	Monoclinic[1]
Space Group	P2 ₁ /n	Pnma	P2 ₁ /c[1]
a (Å)	3.791(1)	13.716(3)	9.757(3)[1]
b (Å)	12.980(3)	6.785(1)	10.740(3)[1]
c (Å)	9.815(2)	7.219(1)	21.277(6)[1]
α (°)	90	90	90[1]
β (°)	97.48(3)	90	93.716(3)[1]
γ (°)	90	90	90[1]
Volume (Å ³)	478.9(2)	671.5(2)	2225(1)[1]
Z	4	4	8[1]
Density (calc) (g/cm ³)	1.553	1.386	1.616
Key Interactions	Hydrogen-bonded ribbons	Tetrameric units via N-H...N and O-H...N hydrogen bonds	Centrosymmetric dimers via O-H...O hydrogen bonds; Intramolecular N-H...O interactions[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared pyrazole carboxylic acid derivatives are provided below. These protocols are based on established literature procedures and offer a practical guide for researchers.

Synthesis and Crystallization

1. Synthesis of 1H-pyrazole-4-carboxylic acid:

- Reaction: This compound can be synthesized via the Vilsmeier-Haack reaction of the hydrazone of ethyl acetoacetate.
- Procedure:
 - To a stirred, ice-cold solution of the hydrazone of ethyl acetoacetate (1 equivalent) in dry DMF, add phosphorus oxychloride (POCl_3 , 3 equivalents) dropwise.
 - Allow the reaction mixture to attain room temperature and then reflux at 70-80 °C for approximately 4 hours.
 - Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.
 - Allow the mixture to stand overnight to facilitate precipitation.
 - The crude product is then hydrolyzed to the carboxylic acid.
- Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent such as ethanol or an ethanol/water mixture.

2. Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid:

- Reaction: This derivative can be prepared by the oxidation of 3,5,4-trimethyl-1H-pyrazole.
- Procedure:
 - Dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70°C.
 - Add potassium permanganate (KMnO_4) portion-wise to the hot solution, ensuring the temperature does not exceed 90°C.
 - After the addition is complete, cool the mixture to room temperature.

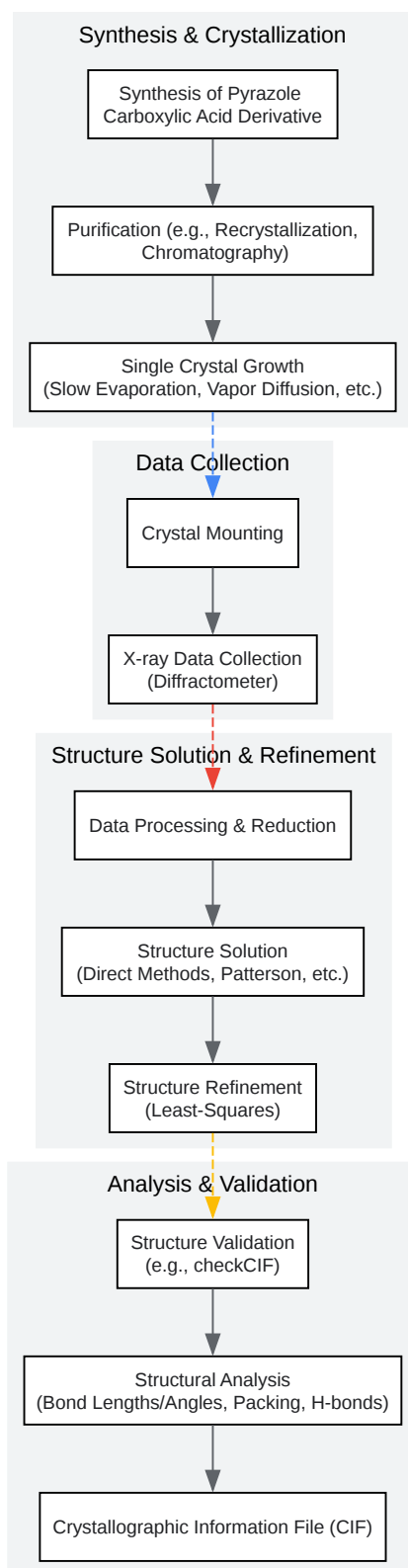
- Filter off the manganese dioxide (MnO_2) precipitate and wash it with water.
- Acidify the filtrate to a pH of 2 with aqueous HCl and allow it to stand overnight.
- Collect the precipitated product by filtration and wash with water.
- Crystallization for X-ray Diffraction: High-quality single crystals can be grown by slow evaporation from an equimolar mixture of 2,4,6-trimethylbenzoic acid and 3,5-dimethylpyrazole.

3. Synthesis of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

- Note: The crystallographic data in the table corresponds to the 5-amino derivative. The synthesis of the parent 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is also described.
- Reaction: The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid esters can be achieved through the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate, followed by hydrolysis.
- Procedure:
 - Condense phenylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at a low temperature to yield the corresponding ethyl ester.
 - Hydrolyze the resulting ester to obtain the carboxylic acid.
- Crystallization for X-ray Diffraction: Single crystals of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid were obtained as flat needles upon recrystallization.^{[1][2]}

Single-Crystal X-ray Diffraction Workflow

The general workflow for obtaining and analyzing single-crystal X-ray diffraction data for pyrazole carboxylic acid derivatives is illustrated in the diagram below.

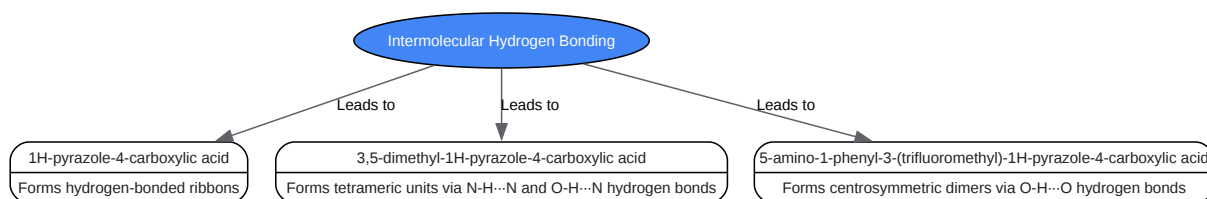


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General workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

The intermolecular interactions observed in the crystal structures of pyrazole carboxylic acid derivatives are key to understanding their solid-state behavior and can influence their physical properties and biological activity. The following diagram illustrates the common hydrogen bonding motifs found in the compared structures.



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Hydrogen bonding motifs in pyrazole derivatives.

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